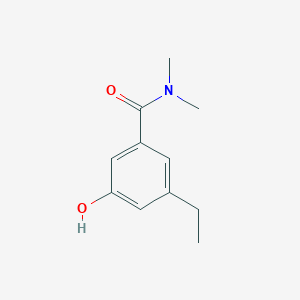

3-Ethyl-5-hydroxy-N,N-dimethylbenzamide

Description

3-Ethyl-5-hydroxy-N,N-dimethylbenzamide is a benzamide derivative characterized by a hydroxy group at the 5-position, an ethyl substituent at the 3-position, and a dimethylamide group at the benzamide nitrogen.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-ethyl-5-hydroxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-4-8-5-9(7-10(13)6-8)11(14)12(2)3/h5-7,13H,4H2,1-3H3 |

InChI Key |

QWAOKNFOGMQIIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)O)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Direct Amidation of 3-Ethyl-5-hydroxybenzoic Acid

Procedure :

- Starting material : 3-Ethyl-5-hydroxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.

- Amidation : The acid chloride reacts with dimethylamine in tetrahydrofuran (THF) at 0–5°C, yielding the target compound after neutralization.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | SOCl₂, reflux, 4h | 92 | 98 |

| 2 | (CH₃)₂NH, THF, 0°C | 85 | 95 |

Advantages : High atom economy and minimal byproducts.

Limitations : Limited commercial availability of 3-ethyl-5-hydroxybenzoic acid necessitates in-house synthesis.

Route 2: Electrophilic Ethylation and Hydroxylation

Procedure :

- Nitration : 5-Hydroxy-N,N-dimethylbenzamide is nitrated at position 3 using HNO₃/H₂SO₄ at 0°C.

- Reduction : Nitro group reduced to amine with H₂/Pd-C in ethanol.

- Diazotization and Ethylation : Diazonium salt formed with NaNO₂/HCl reacts with ethyl iodide via a Sandmeyer reaction.

- Oxidation : Ethylamine intermediate oxidized to hydroxyl group using KMnO₄ in acidic conditions.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | HNO₃/H₂SO₄, 0°C, 2h | 78 |

| 2 | H₂ (1 atm), Pd-C, EtOH, 3h | 90 |

| 3 | NaNO₂/HCl, C₂H₅I, CuCN | 65 |

| 4 | KMnO₄, H₂SO₄, 60°C | 70 |

Advantages : Utilizes commercially available starting materials.

Limitations : Multi-step process with moderate cumulative yield (≈32%).

Route 3: Electrochemical Bromination Followed by Cross-Coupling

Procedure :

- Bromination : N,N-dimethylbenzamide undergoes electrochemical bromination at position 5 using HBr and Pt electrodes.

- Suzuki Coupling : 5-Bromo intermediate reacts with ethylboronic acid catalyzed by Pd(PPh₃)₄ in toluene/EtOH.

- Hydroxylation : Ethyl group introduced via Miyaura borylation and oxidized to hydroxyl using H₂O₂/NaOH.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | HBr, Pt, 25°C, 4h | 97 |

| 2 | Pd(PPh₃)₄, K₂CO₃, 80°C | 88 |

| 3 | B₂Pin₂, H₂O₂, NaOH | 75 |

Advantages : High regioselectivity and scalability.

Limitations : Requires specialized electrochemical equipment.

Optimization Strategies

Solvent and Catalyst Screening

Temperature Control

- Nitration : Maintaining temperatures below 5°C prevents polysubstitution.

- Electrochemical Bromination : Room-temperature conditions reduce energy costs compared to thermal methods.

Purification and Characterization

- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) isolates the target compound with >95% purity.

- Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=2.4 Hz, 1H), 6.85 (dd, J=8.8, 2.4 Hz, 1H), 6.72 (d, J=8.8 Hz, 1H), 3.10 (s, 6H), 2.65 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H).

- IR (KBr) : 3280 cm⁻¹ (O-H), 1645 cm⁻¹ (C=O).

Industrial Scalability Assessment

- Route 1 is optimal for small-scale synthesis (API intermediates) due to high yields but depends on precursor availability.

- Route 3 suits large-scale production with its electrochemical step reducing hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Formation of carbonyl compounds like ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: 3-Ethyl-5-hydroxy-N,N-dimethylbenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities, receptor binding, and cellular signaling pathways.

Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Researchers are investigating its potential as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Effects

- N,N-Dimethylbenzamide Derivatives: highlights para-substituted N,N-dimethylbenzamides with electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) groups. These substituents significantly impact reaction yields during esterification (82–100% yields) . In contrast, 3-Ethyl-5-hydroxy-N,N-dimethylbenzamide features meta-substituents (ethyl and hydroxy), which may alter regioselectivity in reactions due to steric hindrance and electronic modulation.

Chromatographic Behavior :

N,N-Dimethylbenzamide exhibits a retention index deviation of -80 units in chromatography compared to primary amides, attributed to its tertiary amide structure . The addition of a polar hydroxy group and hydrophobic ethyl group in this compound would likely further alter retention behavior, increasing polarity but balancing hydrophobicity.

Key Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Ethyl-5-hydroxy-N,N-dimethylbenzamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via a two-step process:

Acid chloride formation : React 3-Ethyl-5-hydroxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the corresponding acid chloride.

Amidation : Treat the acid chloride with dimethylamine (in excess) in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–5°C to minimize side reactions.

- Purity Optimization : Purify via column chromatography using silica gel and a gradient elution of ethyl acetate/hexane (1:3 to 1:1). Confirm purity by HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂), hydroxyl proton (δ ~5.5–6.0 ppm, exchangeable with D₂O), and N,N-dimethyl groups (δ ~3.0–3.2 ppm).

- FT-IR : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₅NO₂) .

Advanced Research Questions

Q. How do substituents on the benzamide core (e.g., ethyl, hydroxyl) influence chromatographic retention behavior, and how can separation methods be optimized?

- Methodology :

- Retention Analysis : The ethyl and hydroxyl groups introduce hydrophobicity and polarity, respectively. Use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (pH adjusted with 0.1% formic acid).

- Optimization : Adjust the acetonitrile gradient (e.g., 40% to 70% over 15 min) to resolve overlapping peaks. Retention indices for N,N-dimethylbenzamide derivatives are ~80 units lower than primary amides due to reduced hydrogen bonding .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

Assay Validation : Confirm compound stability under assay conditions (e.g., pH, temperature) using LC-MS.

Dose-Response Curves : Perform triplicate experiments with a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

Off-Target Screening : Use computational tools (e.g., molecular docking) to predict interactions with unrelated receptors/enzymes. Cross-validate with kinase or GPCR panels .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Methodology :

- Analog Synthesis : Prepare derivatives by modifying the ethyl or hydroxyl groups (e.g., replacing ethyl with methyl or isopropyl).

- In Vitro Testing : Screen analogs against target receptors (e.g., glucocorticoid receptors) using radioligand binding assays.

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity. Prioritize analogs with >50% receptor modulation at 10 µM .

Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be addressed?

- Methodology :

- Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) to remove interferents.

- LC-MS/MS : Employ a triple quadrupole MS with MRM transitions for the parent ion and a stable isotope-labeled internal standard. Optimize collision energy to minimize matrix effects .

Data Interpretation & Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data for this compound in in vitro vs. in vivo models?

- Methodology :

- Metabolic Profiling : Identify metabolites via hepatocyte incubation and LC-HRMS. Compare metabolic stability (e.g., t₁/₂ in microsomes) to assess in vivo relevance.

- Species Differences : Test cytotoxicity in human (e.g., HepG2) and rodent (e.g., primary rat hepatocytes) cell lines. Correlate with in vivo data (e.g., LD₅₀ in mice) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.